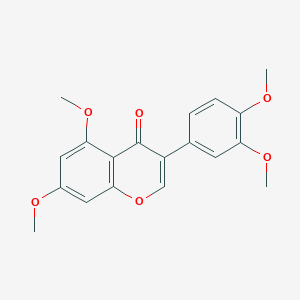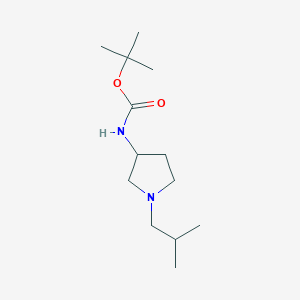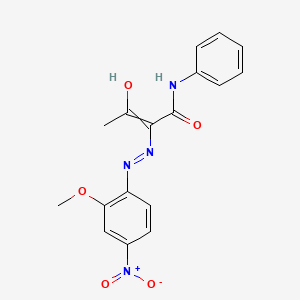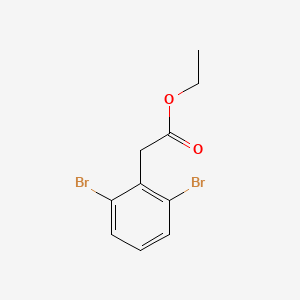
5,7,3',4'-Tetramethoxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3’,4’-Tetramethoxyisoflavone is a polymethoxyflavone that can be isolated from certain plants, such as Murraya exotica. This compound is known for its various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory properties . It is an orally active compound that has shown potential in protecting cartilage by targeting β-catenin signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,7,3’,4’-Tetramethoxyisoflavone can be synthesized through several chemical routes. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 5,7,3’,4’-Tetramethoxyisoflavone often involves extraction from plant sources, particularly from Murraya exotica. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5,7,3’,4’-Tetramethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’,4’-Tetramethoxyisoflavone, which can have different bioactivities and properties .
Aplicaciones Científicas De Investigación
5,7,3’,4’-Tetramethoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polymethoxyflavones and their derivatives.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism by which 5,7,3’,4’-Tetramethoxyisoflavone exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
5,7,3’,4’-Tetramethoxyisoflavone can be compared with other similar compounds, such as:
5,6,7,4’-Tetramethoxyisoflavone: This compound also has multiple methoxy groups and exhibits similar bioactivities.
The uniqueness of 5,7,3’,4’-Tetramethoxyisoflavone lies in its specific substitution pattern and its ability to target β-catenin signaling, which is not as prominent in other similar compounds .
Propiedades
Fórmula molecular |
C19H18O6 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3 |
Clave InChI |
QDYAOPVBEKBXBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-((2'-Benzhydryl-6'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14784669.png)

![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14784693.png)
![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)

![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)

![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
